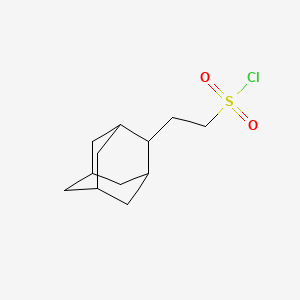

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride, also known as AESC, is a sulfonyl chloride derivative of adamantane. It is a white solid that is soluble in many organic solvents and is commonly used as a reagent in organic synthesis. AESC has a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials. AESC is also used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids.

Scientific Research Applications

Synthesis and Catalysis

2-(Adamantan-2-yl)ethane-1-sulfonyl chloride has been utilized in the synthesis of RNA-cleaving DNA enzymes, showcasing its role in the development of biochemical tools and potential therapeutic agents. The solvolysis reactions of related compounds in different solvent conditions have been extensively studied, providing insights into reaction mechanisms that are crucial for designing more efficient synthesis pathways for related compounds (Choi et al., 2000).

Protecting Groups

It serves as a precursor for developing new protecting and activating groups for amines, demonstrating its versatility in organic synthesis. The synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, for example, highlights the potential of similar sulfonyl chlorides in facilitating the sulfonation of amines, a crucial step in the synthesis of various organic compounds (Sakamoto et al., 2006).

Material Science

In material science, the modification and functionalization of cage-like structures, such as adamantan-1-yl derivatives, with sulfonyl chloride groups have been explored to create novel materials with unique properties. This includes the synthesis of highly substituted adamantanones, which are valuable intermediates for the development of advanced materials and pharmaceuticals (Jung & Lee, 2014).

Reaction Mechanisms

Studies on the solvolysis-decomposition of adamantyl chloroformates, including 2-adamantyl chloroformate, have provided evidence for various reaction pathways, enriching our understanding of the chemical behavior of sulfonyl chlorides under different conditions. This knowledge is essential for the design of new chemical reactions and the synthesis of complex organic molecules (Kyong, Yoo, & Kevill, 2003).

Advanced Organic Synthesis

Furthermore, the compound has been implicated in the development of new methodologies for the synthesis of functional aromatic multisulfonyl chlorides. These compounds are foundational in creating dendritic and complex organic molecules, illustrating the compound's utility in pioneering synthetic organic chemistry (Percec et al., 2001).

properties

IUPAC Name |

2-(2-adamantyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO2S/c13-16(14,15)2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRKTCVTEUZYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)

![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)

![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)

![1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2652568.png)